molecular formula C21H26N6O6 B13842972 N-Carboxybenzyl D-Valacyclovir-d4

N-Carboxybenzyl D-Valacyclovir-d4

Cat. No.: B13842972
M. Wt: 462.5 g/mol
InChI Key: ZQSUAJRZJTUOEA-LLCOACHCSA-N
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Description

Contextualization of N-Carboxybenzyl D-Valacyclovir-d4 within Prodrug and Analogue Research Paradigms

This compound exists at the intersection of two key research paradigms: prodrug design and analogue development. Valacyclovir (B1662844) itself is a prodrug of acyclovir (B1169), an effective antiviral agent. wikipedia.orgfortunejournals.com The L-valyl ester in valacyclovir enhances its oral bioavailability compared to acyclovir. nih.govnih.gov Acyclovir, once formed in the body, is selectively phosphorylated by viral thymidine (B127349) kinase, leading to the inhibition of viral DNA polymerase. drugbank.comfda.gov

This compound is a derivative of the D-isomer of valacyclovir. nih.gov The "N-Carboxybenzyl" group serves as a protecting group, a common strategy in chemical synthesis to prevent a specific functional group from reacting during a chemical transformation. thepharmajournal.com The "-d4" signifies that four hydrogen atoms in the molecule have been replaced with deuterium (B1214612), a stable isotope of hydrogen. usbio.net This positions the compound primarily as a research tool, likely used as an internal standard in analytical studies or to investigate metabolic pathways.

Rationale for Chemical Modification (Carboxybenzylation) in Valacyclovir Analogue Development

The addition of a carboxybenzyl (Cbz or Z) group is a well-established method in peptide and nucleoside chemistry for the protection of amine groups. thepharmajournal.com In the context of this compound, the carboxybenzyl group is attached to the nitrogen of the valine ester. This modification is not intended to enhance therapeutic effect directly but is crucial during the synthesis of valacyclovir and its analogues. wikipedia.org It prevents unwanted side reactions involving the amino group of the valine moiety. thepharmajournal.com In a laboratory setting, this protected form can serve as a stable precursor or a reference compound in the analysis of synthetic impurities. thepharmajournal.com

The synthesis of valacyclovir often involves the condensation of N-protected valine with acyclovir, followed by the removal of the protecting group. thepharmajournal.com The presence of the N-carboxybenzyl group in a research compound like this compound suggests its role as a synthetic intermediate or a standard for detecting related substances in drug manufacturing processes. thepharmajournal.com

Significance of Deuteration in Drug Metabolism Studies and Isotopic Labeling Research

Isotopic labeling, particularly with stable isotopes like deuterium (²H or D), is a powerful technique in drug metabolism and pharmacokinetic (DMPK) studies. nih.goviris-biotech.de Replacing hydrogen with deuterium creates a "heavy" version of the molecule that is chemically identical in its biological interactions but can be distinguished by mass spectrometry. iris-biotech.de

The key advantages of using deuterated compounds like this compound in research include:

Internal Standards: Deuterated analogues are considered the gold standard for use as internal standards in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). nih.gov They co-elute with the non-labeled analyte and exhibit similar ionization efficiency, correcting for variations in sample preparation and instrument response.

Metabolite Identification: By administering a mixture of labeled and unlabeled drugs, researchers can easily identify drug-related metabolites in complex biological matrices by looking for characteristic isotopic patterns in the mass spectrum. nih.gov

Overview of Research Trajectories for Valacyclovir and its Chemically Modified, Deuterated Derivatives

Research involving valacyclovir has historically focused on leveraging its prodrug nature to improve upon the pharmacokinetic profile of acyclovir. fortunejournals.comnih.gov This has led to enhanced clinical efficacy in treating herpesvirus infections. nih.govnih.gov The development of chemically modified and deuterated derivatives represents a more nuanced phase of research, shifting from demonstrating clinical benefit to refining our understanding of the drug's behavior.

Current and future research trajectories for compounds like this compound include:

Process Chemistry and Impurity Profiling: The synthesis of active pharmaceutical ingredients (APIs) like valacyclovir can generate various related substances. thepharmajournal.com this compound can be used as a reference standard to identify and quantify potential impurities formed during the manufacturing process, ensuring the purity and safety of the final drug product.

Advanced Pharmacokinetic Studies: The use of deuterated standards allows for highly precise and accurate quantification of valacyclovir and its active metabolite, acyclovir, in biological fluids. nih.gov This is critical for bioequivalence studies, drug-drug interaction studies, and understanding pharmacokinetic variability in different patient populations.

Metabolic Pathway Elucidation: While the primary metabolic conversion of valacyclovir to acyclovir is well-understood, deuterated analogues can help investigate minor or previously unknown metabolic pathways. nih.govnih.gov Understanding the complete metabolic profile is important for a comprehensive safety assessment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H26N6O6

Molecular Weight

462.5 g/mol

IUPAC Name

[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-1,1,2,2-tetradeuterioethyl] (2R)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate

InChI

InChI=1S/C21H26N6O6/c1-13(2)15(24-21(30)33-10-14-6-4-3-5-7-14)19(29)32-9-8-31-12-27-11-23-16-17(27)25-20(22)26-18(16)28/h3-7,11,13,15H,8-10,12H2,1-2H3,(H,24,30)(H3,22,25,26,28)/t15-/m1/s1/i8D2,9D2

InChI Key

ZQSUAJRZJTUOEA-LLCOACHCSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC(=O)[C@@H](C(C)C)NC(=O)OCC1=CC=CC=C1)OCN2C=NC3=C2N=C(NC3=O)N

Canonical SMILES

CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis and Derivatization Methodologies of N Carboxybenzyl D Valacyclovir D4

Strategies for N-Carboxybenzylation of D-Valacyclovir Precursors

The introduction of the N-carboxybenzyl (Cbz or Z) group is a fundamental step in the synthesis of N-Carboxybenzyl D-Valacyclovir-d4. This protecting group is crucial for preventing unwanted side reactions at the amino group of the D-valine moiety during subsequent esterification with acyclovir (B1169). thepharmajournal.comwikipedia.orgyoutube.com

Selection and Optimization of Protecting Groups for Amines and Hydroxyls

In the synthesis of Valacyclovir (B1662844) and its analogs, the strategic use of protecting groups is paramount. For the amino group of the valine precursor, the N-carboxybenzyl (Cbz) group is a common choice. researchgate.netasianpubs.org It offers stability under various reaction conditions and can be selectively removed later in the synthetic sequence. asianpubs.orgorganic-chemistry.org Other potential protecting groups for the amine include tert-butoxycarbonyl (Boc) and formyl groups. google.com However, the Cbz group is often preferred for its specific applications in peptide synthesis and related chemistry. wikipedia.org

The hydroxyl group of acyclovir also requires consideration for protection, although in many synthetic routes, it is directly esterified with the protected amino acid. thepharmajournal.comresearchgate.net The choice of protecting group strategy is critical to avoid side reactions and ensure a high yield of the desired product.

Reaction Conditions and Catalysis for Carboxybenzyl Moiety Introduction

The N-carboxybenzylation of the D-valine precursor is typically achieved by reacting it with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. wikipedia.orgyoutube.com The base, such as sodium carbonate or an organic amine like 4-dimethylaminopyridine (B28879) (DMAP), neutralizes the hydrochloric acid generated during the reaction. thepharmajournal.comwikipedia.org

The reaction is often carried out in a suitable solvent system, such as a mixture of N,N-dimethylformamide (DMF) and water. researchgate.netgoogle.com Temperature control is crucial to prevent side reactions and ensure the integrity of the reactants. The reaction is typically initiated at a low temperature (e.g., 0-5 °C) and then allowed to warm to room temperature. google.com

The most common method for coupling the N-Cbz-D-valine with acyclovir involves the use of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as DMAP. thepharmajournal.comresearchgate.net This reaction is typically performed in an aprotic solvent like DMF. thepharmajournal.comresearchgate.net

Interactive Table: Reagents and Conditions for N-Carboxybenzylation and Coupling

StepReagentCatalyst/BaseSolventTemperatureReference
N-CarboxybenzylationBenzyl Chloroformate (Cbz-Cl)Sodium Carbonate / DMAPDMF/Water0°C to Room Temp thepharmajournal.comwikipedia.orggoogle.com
CouplingN-Cbz-D-Valine, AcyclovirDCCDMAPDMFRoom Temp

Deuteration Techniques for Site-Specific Labeling in Valacyclovir Structures

Introducing deuterium (B1214612) at specific positions within the valacyclovir molecule is essential for its use as an internal standard in pharmacokinetic studies or to investigate kinetic isotope effects. rsc.orgresearchgate.net

Methods for Incorporating Deuterium at Specified Positions (e.g., C4 of the Valine Moiety)

Site-specific deuteration of the valine moiety, particularly at the C4 position, requires specialized synthetic methods. One common approach involves the use of deuterated starting materials. For instance, a deuterated isobutyraldehyde (B47883) could be used as a precursor in a Strecker synthesis or other amino acid synthesis routes to generate D-valine-d4.

Alternatively, H/D exchange reactions can be employed on a suitable precursor. rsc.org Enzymatic methods have also shown promise for the site-selective deuteration of amino acids. nih.gov These biocatalytic approaches can offer high levels of specificity that are difficult to achieve with traditional chemical methods. researchgate.net For example, specific transaminases or other enzymes could be used to facilitate deuterium exchange at the desired position. nih.gov

Isotopic Purity Enhancement and Verification during Deuteration

Achieving high isotopic purity is critical for the utility of the labeled compound. rsc.orgnih.gov After the deuteration step, it is essential to verify the level and position of deuterium incorporation. High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques used for this purpose. rsc.orgnih.gov

Stereoselective Synthesis of D-Valacyclovir-d4 Intermediates

The synthesis of this compound requires strict control over the stereochemistry to ensure the final product has the desired D-configuration. The use of the D-enantiomer of valine as a starting material is the most direct approach to achieve the desired stereochemistry. researchgate.net

Throughout the synthesis, reaction conditions must be carefully controlled to avoid racemization. For instance, during the coupling of N-Cbz-D-valine to acyclovir, the choice of coupling agents and reaction temperature can influence the stereochemical outcome. researchgate.net Chiral chromatography can be employed to separate any unwanted L-isomer that may form, ensuring the final product is enantiomerically pure. researchgate.net The stereoselective synthesis of related nucleoside analogs often employs chiral precursors and stereocontrolled reactions to build the desired molecular architecture. nih.gov

Purification and Isolation Protocols for this compound

The purification and isolation of this compound are critical steps to ensure the high purity required for its use as an analytical standard. These processes typically involve a combination of chromatographic techniques and crystallization methods.

Chromatographic Techniques for High-Purity Compound Isolation

High-performance liquid chromatography (HPLC) is a cornerstone technique for the purification and analysis of this compound and its analogs. nih.govglobalresearchonline.net The method's high resolution allows for the effective separation of the target compound from starting materials, byproducts, and potential stereoisomers. asianpubs.orgnih.gov

Reversed-Phase HPLC (RP-HPLC): This is a commonly employed method for the purification of Valacyclovir and its derivatives. A C18 column is often used as the stationary phase, with a mobile phase typically consisting of a mixture of an aqueous buffer (like phosphate (B84403) or citric acid buffer) and an organic modifier such as methanol (B129727) or acetonitrile (B52724). globalresearchonline.netresearchgate.net The gradient and isocratic elution modes can be optimized to achieve the desired separation. For instance, a mobile phase of 0.1% aqueous phosphoric acid and methanol in a 90:10 v/v ratio has been successfully used for the separation of Valacyclovir and its related substances. globalresearchonline.net

Chiral Chromatography: Given that this compound is a specific stereoisomer (D-Valine derivative), chiral chromatography is essential to separate it from its L-enantiomer. nih.gov Chiral stationary phases (CSPs) are designed to interact differently with enantiomers, leading to their separation. Crown ether-based CSPs have shown excellent results in resolving Valacyclovir and its analogs. nih.gov For example, a Chiralpak AD column with a mobile phase of n-hexane, ethanol, and diethylamine (B46881) has been effective in separating the enantiomers of Valacyclovir. nih.gov The presence of a small amount of an amine like diethylamine in the mobile phase can significantly improve chromatographic efficiency and resolution. nih.gov

Preparative HPLC: For isolating larger quantities of the high-purity compound, preparative HPLC is utilized. This technique uses larger columns and higher flow rates than analytical HPLC. The fractions containing the pure compound are collected, and the solvent is subsequently removed to yield the isolated this compound.

Table 1: Exemplary HPLC Conditions for the Analysis of Valacyclovir Derivatives

ParameterCondition 1Condition 2
Column Daicel Chiral Phase Crownpack CR (+) (150 x 4.0 mm, 5µm) globalresearchonline.netChiralpak AD (250 mm x 4.6 mm, 10 µm) nih.gov
Mobile Phase 0.1% aqueous Phosphoric acid: Methanol (90:10 V/V) globalresearchonline.netn-hexane: ethanol: diethylamine (30:70:0.1, v/v/v) nih.gov
Flow Rate 0.8 mL/min globalresearchonline.netNot Specified
Detection PDA at 254 nm globalresearchonline.netNot Specified
Column Temp. 15°C globalresearchonline.netNot Specified
Injection Vol. 10 µl globalresearchonline.net20 µl nih.gov

Crystallization and Precipitation Methods for Enhanced Purity

Following chromatographic purification, crystallization is often employed as a final step to enhance the purity and obtain a stable, solid form of this compound. The choice of solvent system is crucial for successful crystallization.

The process generally involves dissolving the crude or partially purified compound in a suitable solvent at an elevated temperature to create a supersaturated solution. asianpubs.org This is followed by slow cooling, which allows for the gradual formation of a crystalline lattice, effectively excluding impurities. In some cases, an anti-solvent (a solvent in which the compound is poorly soluble) is added to induce precipitation. google.com

For Valacyclovir and its derivatives, various solvent systems have been explored for crystallization. For instance, a mixture of water and acetonitrile has been used to purify Valacyclovir hydrochloride by cooling crystallization. asianpubs.org Another approach involves dissolving the compound in a solvent like dimethylformamide (DMF) and then adding an anti-solvent such as isopropanol (B130326) to induce precipitation. asianpubs.org The resulting crystalline solid is then isolated by filtration, washed with a suitable solvent to remove any remaining impurities, and dried under vacuum. asianpubs.orgthepharmajournal.com

It is important to control factors such as the cooling rate, agitation, and solvent purity to obtain crystals of the desired size, shape, and purity. Techniques like powder X-ray diffraction (PXRD) can be used to characterize the crystalline form of the final product. researchgate.net

Advanced Analytical Characterization and Quantification in Research

High-Resolution Mass Spectrometry (HRMS) for Definitive Structural Confirmation and Isotopic Purity Assessment of N-Carboxybenzyl D-Valacyclovir-d4

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive analysis of this compound. It provides not only the molecular weight with exceptional accuracy but also allows for the confirmation of its elemental composition and the integrity of its isotopic labeling.

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis and Structural Elucidation

Tandem mass spectrometry (MS/MS) is employed to generate characteristic fragment ions, which act as a structural fingerprint for the molecule. In a typical MS/MS experiment, the protonated molecule of this compound is selected as the precursor ion and subjected to collision-induced dissociation (CID). The resulting product ions provide conclusive evidence for the connectivity of the different structural motifs within the molecule: the N-carboxybenzyl (Cbz) protected D-valine moiety, the ester linkage, and the deuterated acyclovir (B1169) core.

Based on the known structure, the fragmentation pattern is predictable. Key fragmentations would include the loss of the Cbz protecting group, cleavage of the ester bond, and fragmentation of the purine (B94841) ring. For the related compound, Valacyclovir-d4 (VACV-d4), a characteristic transition monitored is m/z 329.2 → 152.1. nih.gov This corresponds to the cleavage of the valine ester, with the product ion m/z 152.1 representing the protonated guanine (B1146940) base. For this compound, a primary fragmentation pathway would involve the cleavage of the ester bond, leading to the formation of a protonated deuterated acyclovir fragment and a neutral N-Cbz-D-valine fragment. Another significant fragmentation would be the loss of the benzyl (B1604629) group from the Cbz protector.

A proposed fragmentation scheme for this compound would yield specific product ions that confirm the presence and location of the various chemical groups. The observation of a product ion corresponding to the deuterated acyclovir moiety confirms that the deuterium (B1214612) labels are situated on the acyclovir portion of the molecule.

Table 1: Predicted Key MS/MS Fragments for this compound

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Structural Assignment
463.2 (M+H)⁺230.1[Acyclovir-d4 + H]⁺
463.2 (M+H)⁺251.1[N-Cbz-D-Valine - H₂O + H]⁺
463.2 (M+H)⁺152.1[Guanine + H]⁺
463.2 (M+H)⁺91.1[Tropylium ion from Cbz group]⁺

Note: The exact m/z values are dependent on the specific isotopic composition and would be determined with high accuracy by HRMS.

Accurate Mass Measurement for Elemental Composition Verification

Accurate mass measurement, typically achieved with Orbitrap or Time-of-Flight (TOF) mass analyzers, is crucial for verifying the elemental composition of this compound. The molecular formula for the non-deuterated analogue, N-Carboxybenzyl D-Valacyclovir, is C₂₁H₂₆N₆O₆. lgcstandards.com The deuterated version, this compound, would therefore have the molecular formula C₂₁H₂₂D₄N₆O₆.

HRMS can measure the mass of the parent ion with a high degree of precision (typically < 5 ppm error), which allows for the unambiguous determination of its elemental formula. This technique confirms that the observed mass corresponds to the expected chemical formula, ruling out other potential isobaric impurities. For instance, the expected exact mass of the protonated molecule [M+H]⁺ can be calculated and compared to the experimentally measured value, providing strong evidence for the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Conformation Analysis of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure, connectivity, and stereochemistry of this compound.

¹H, ¹³C, and ²H NMR for Structural and Isotopic Location Confirmation

¹H NMR spectroscopy would confirm the presence of all proton-containing functional groups. The spectrum would show characteristic signals for the aromatic protons of the benzyl group in the Cbz protector, the protons of the D-valine side chain (isopropyl group and alpha-proton), the protons of the ethoxyethyl linker, and the protons on the purine ring of the acyclovir moiety. The integration of these signals would correspond to the number of protons in each part of the molecule.

¹³C NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal, confirming the presence of the carbonyls (in the Cbz group and the ester), the aromatic carbons, and the aliphatic carbons of the valine and acyclovir moieties.

²H NMR (Deuterium NMR) is specifically used to confirm the location of the deuterium atoms. A single resonance or a set of resonances corresponding to the deuterated positions on the acyclovir portion of the molecule would be expected. This directly verifies the isotopic labeling of the compound. For the related Acyclovir-d4 (B602433), the deuterium labels are typically on the ethylene (B1197577) glycol side chain.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Spatial Arrangement

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the structural assembly of the molecule.

COSY (Correlation Spectroscopy) would reveal the spin-spin coupling between adjacent protons, for example, showing the connectivity between the alpha-proton and the beta-proton of the valine residue, and within the ethoxyethyl chain.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This allows for the definitive assignment of the ¹³C signals based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for confirming the connectivity between the different building blocks of the molecule. For instance, an HMBC correlation would be expected between the protons of the ethoxyethyl linker and the carbonyl carbon of the D-valine ester, as well as between the linker protons and the C4/C8 carbons of the purine ring, thus confirming the ester linkage and the point of attachment to the nucleobase.

Advanced Chromatographic Methodologies for Purity Profiling and Quantitative Analysis of this compound in Research Samples

Advanced chromatographic techniques, particularly Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry, are the methods of choice for assessing the purity of this compound and for its quantification in complex biological matrices.

Purity analysis is critical as this compound is often used as a reference standard. UHPLC offers high resolution and short analysis times for separating the main compound from any potential impurities, such as diastereomers (N-Carboxybenzyl L-Valacyclovir-d4), precursors (e.g., N-Cbz-D-valine, acyclovir-d4), or degradation products. asianpubs.orgthepharmajournal.com Reversed-phase columns, such as C18, are commonly used for the separation of valacyclovir (B1662844) and related compounds. nih.govchemicalbook.com The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with gradient elution to achieve optimal separation.

For quantitative analysis in research samples, a validated LC-MS/MS method is employed. chemicalbook.com This involves creating a calibration curve using known concentrations of this compound. The use of a stable isotopically labeled internal standard, such as ¹³C or ¹⁵N-labeled N-Carboxybenzyl D-Valacyclovir, would provide the highest accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The high sensitivity and selectivity of LC-MS/MS allow for the detection and quantification of the compound at very low concentrations, which is essential for pharmacokinetic and metabolic studies.

Table 2: Typical Chromatographic Conditions for the Analysis of Valacyclovir-Related Compounds

ParameterCondition
Column Reversed-phase C18 (e.g., Waters Atlantis T3)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Elution Gradient
Flow Rate 0.2 - 0.5 mL/min
Detection Tandem Mass Spectrometry (MS/MS)
Ionization Mode Positive Electrospray Ionization (ESI+)

Ultra-High Performance Liquid Chromatography (UPLC) for Impurity Profiling

Impurity profiling is a critical aspect of pharmaceutical development, aimed at identifying and quantifying any unwanted substances that may be present in the active pharmaceutical ingredient (API). nih.gov The presence of impurities, even at trace levels, can impact the safety and efficacy of the final drug product. nih.gov Ultra-High Performance Liquid Chromatography (UPLC) is a state-of-the-art analytical technique that offers significant advantages over traditional High-Performance Liquid Chromatography (HPLC) for this purpose. Its use of smaller particle size columns (typically sub-2 µm) results in higher resolution, improved sensitivity, and faster analysis times. researchgate.net

For a compound like this compound, a validated UPLC method is essential for separating the main compound from any process-related impurities or degradation products. A typical UPLC method would involve a gradient elution on a C18 reversed-phase column. The mobile phase could consist of a buffer and an organic modifier like acetonitrile, with the gradient adjusted to achieve optimal separation of all components. nih.govresearchgate.net

Table 1: Illustrative UPLC Method Parameters for Impurity Profiling

ParameterCondition
Column Acquity UPLC BEH C18 (or equivalent)
Column Dimensions 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Detection UV at 254 nm
Injection Volume 1 µL
Run Time < 10 minutes

This table represents a typical starting point for method development and would require optimization and validation for the specific impurity profile of this compound.

Research findings have demonstrated the capability of UPLC to detect and quantify impurities at very low levels. nih.govresearchgate.net For instance, in the analysis of related compounds like valacyclovir, UPLC methods have been validated to have limits of detection (LOD) and limits of quantification (LOQ) in the sub-µg/mL range for various impurities. nih.gov The specificity of the method is confirmed by the absence of interference from the matrix or other components at the retention time of the impurities of interest. nih.govresearchgate.net The precision of such methods is typically demonstrated by low relative standard deviation (%RSD) values for repeated measurements. nih.gov

Chiral Chromatography for Enantiomeric Purity Determination of D-Valacyclovir-d4

Many pharmaceutical compounds are chiral, meaning they exist as non-superimposable mirror images called enantiomers. registech.com Often, only one enantiomer possesses the desired therapeutic activity, while the other may be inactive or even cause undesirable side effects. Therefore, it is crucial to control the enantiomeric purity of chiral drugs. registech.com D-Valacyclovir-d4, as its name suggests, is the D-enantiomer, and its purity must be rigorously established.

Chiral chromatography is the gold standard for separating and quantifying enantiomers. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation. nih.govnih.gov For valacyclovir and its analogues, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven to be effective. nih.govresearchgate.net

A typical chiral HPLC method for determining the enantiomeric purity of D-Valacyclovir-d4 would employ a normal-phase mobile system. The use of a mobile phase containing components like n-hexane, ethanol, and a basic modifier like diethylamine (B46881) has been shown to enhance chromatographic efficiency and resolution between the enantiomers of valacyclovir. nih.gov

Table 2: Example Chiral HPLC Method Parameters for Enantiomeric Purity

ParameterCondition
Column Chiralpak AD-H or Chiralcel OD-H (or equivalent)
Column Dimensions 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane:Ethanol:Diethylamine (e.g., 30:70:0.1, v/v/v) nih.gov
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 20 µL

These parameters are based on established methods for valacyclovir and would serve as a strong starting point for the analysis of D-Valacyclovir-d4.

Validation of such a method is critical and involves demonstrating its specificity, linearity, accuracy, and precision. nih.govresearchgate.net For the undesired L-enantiomer, the limit of detection (LOD) and limit of quantification (LOQ) must be established to ensure that even trace amounts can be accurately measured. nih.gov Studies on valacyclovir have reported LOD and LOQ values for the D-enantiomer to be in the nanogram per milliliter range, highlighting the sensitivity of these methods. nih.gov The resolution between the enantiomeric peaks is a key system suitability parameter, with a value of not less than four often being a target. nih.gov

Gas Chromatography (GC) for Residual Solvent Analysis in Research-Grade Compound

The synthesis of pharmaceutical compounds often involves the use of various organic solvents. thermofisher.com Since these solvents can be toxic, their levels in the final product must be controlled and kept below acceptable limits as defined by regulatory guidelines such as ICH Q3C. thermofisher.comshimadzu.com Gas Chromatography (GC), particularly when coupled with a headspace sampler (HS-GC), is the most common and effective technique for the analysis of residual solvents. thermofisher.comrjptonline.org

In headspace GC, the sample is heated in a sealed vial, allowing the volatile residual solvents to partition into the gas phase (the headspace). rjptonline.org An aliquot of this gas is then injected into the GC system for separation and quantification. This technique is highly sensitive and avoids the introduction of non-volatile matrix components into the GC column. rjptonline.orgresearchgate.net

The choice of the GC column is critical for achieving adequate separation of various potential residual solvents. A column with a stationary phase like 6% cyanopropylphenyl - 94% dimethyl polysiloxane (e.g., DB-624) is often used for this purpose due to its good selectivity for a wide range of solvents. rjptonline.orgresearchgate.net

Table 3: Representative HS-GC Method Parameters for Residual Solvent Analysis

ParameterCondition
GC Column DB-624 (or equivalent)
Column Dimensions 30 m x 0.25 mm, 1.4 µm film thickness researchgate.net
Carrier Gas Nitrogen or Helium
Oven Temperature Program e.g., Initial 40°C hold, then ramp to 200°C researchgate.net
Injector Temperature ~140 °C
Detector Flame Ionization Detector (FID)
Detector Temperature ~250 °C
Headspace Vial Temperature ~80 °C
Headspace Equilibration Time ~30 minutes

These parameters provide a general framework. The specific temperature program and other conditions would be optimized based on the list of potential residual solvents from the synthesis of this compound.

The validation of a residual solvent method includes demonstrating its specificity (no interference from the sample matrix), linearity over the expected concentration range, accuracy (recovery studies), and precision. rjptonline.org The method should be capable of detecting and quantifying all potential solvents used in the manufacturing process at levels well below their specified limits. shimadzu.com

Pre Clinical Pharmacokinetic and Biotransformation Investigations

In Vitro Stability and Metabolic Fate of N-Carboxybenzyl D-Valacyclovir-d4 in Biological Systems

The initial evaluation of a prodrug's viability involves rigorous in vitro testing to understand its stability and how it breaks down in biological environments.

Hydrolytic Stability in Simulated Physiological Fluids (e.g., plasma, liver S9 fractions)

The stability of valacyclovir (B1662844), and by extension its derivatives, is significantly influenced by pH. nih.govresearchgate.net Generally, valacyclovir is most stable in acidic conditions, with maximal stability observed at a pH of 4 and lower. pharmacylibrary.com At a pH of 1.8, only 2% hydrolysis of valacyclovir occurs over a 24-hour period. researchgate.netpharmacylibrary.com However, as the pH increases towards neutral and alkaline conditions, the rate of hydrolysis accelerates considerably. nih.govpharmacylibrary.com

In simulated intestinal fluid, the degradation of valacyclovir is faster than in a phosphate (B84403) buffer of the same pH, suggesting that enzymatic activity in the intestine contributes to its breakdown. nih.govresearchgate.net Despite this, valacyclovir demonstrates excellent stability in the highly acidic environment of the stomach, with minimal hydrolysis observed. researchgate.net The incorporation of a D-amino acid, as in this compound, is a strategy employed to enhance metabolic stability. This is because the hydrolytic enzymes, peptidases and esterases, are stereospecific and show a higher affinity for L-isomers. nih.gov This modification is intended to increase the resistance of the ester linkage to enzymatic hydrolysis. nih.gov

Enzymatic Biotransformation by Esterases and Peptidases: Identification of Metabolites

The conversion of valacyclovir prodrugs to the active drug, acyclovir (B1169), is a critical step for therapeutic efficacy. This biotransformation is primarily mediated by esterases and peptidases. nih.gov The general mechanism involves the hydrolysis of the dipeptide bond by peptidases, which results in the formation of an amino acid ester of acyclovir. nih.gov This intermediate is then further hydrolyzed by esterases to release acyclovir. nih.gov It is also possible for acyclovir to be formed directly from the dipeptide, though this is considered a minor pathway. nih.gov

The use of a D-amino acid in the prodrug structure, such as in this compound, is designed to stabilize the molecule against rapid enzymatic breakdown. nih.gov In dipeptide prodrugs, a D-isomer can stabilize either the ester linkage or the peptide linkage. nih.gov For instance, in a L-D dipeptide configuration, the ester linkage is stabilized, while in a D-L configuration, the peptide bond exhibits greater stability. nih.gov A D-D configuration, as the "D-Valacyclovir" in the compound's name suggests, would be expected to be highly stable as both the ester and peptide linkages would be less susceptible to enzymatic hydrolysis. nih.gov

Mechanistic Studies of this compound Conversion to Active Moiety

Understanding the specific enzymes and the kinetics of the conversion process is essential for predicting the in vivo performance of a prodrug.

Role of Specific Enzymes (e.g., valacyclovir hydrolase) in Prodrug Activation

A specific enzyme, termed valacyclovir hydrolase (VACVase), has been identified and characterized, playing a significant role in the biotransformation of valacyclovir to acyclovir. nih.gov This enzyme, purified from rat liver, is a monomeric protein with a molecular mass of 29 kDa and is associated with mitochondria. nih.gov VACVase demonstrates a preference for certain amino acid esters of acyclovir, with the L-alanyl and L-methionyl esters being hydrolyzed more rapidly than valacyclovir itself. nih.gov

Importantly, VACVase is distinct from typical esterases and peptidases. nih.gov Its activity is not inhibited by a wide range of common peptidase and esterase inhibitors. nih.gov Human valacyclovirase (hVACVase) has been shown to be a specific α-amino acid ester hydrolase. nih.govnih.gov It is responsible for the hydrolytic activation of valacyclovir and valganciclovir. nih.gov Structural and biochemical studies have revealed that hVACVase has a unique binding mode and specificity for amino acid esters. nih.govnih.gov This enzyme is considered a valuable target for designing amino acid ester-based prodrugs to enhance oral drug delivery. nih.govnih.gov

Pre-clinical Absorption, Distribution, and Excretion (ADME) Studies in Animal Models (e.g., rodents)

Animal models provide the first glimpse into how a drug candidate behaves in a whole biological system.

Pre-clinical studies in animals are a standard part of drug development. nih.gov For valacyclovir, the L-valyl ester of acyclovir, oral administration leads to rapid and nearly complete conversion to acyclovir. scite.ai This results in a three- to five-fold increase in the oral bioavailability of acyclovir compared to administering acyclovir itself. scite.ai The improved absorption of valacyclovir is attributed to carrier-mediated transport by oligopeptide transporters in the gastrointestinal tract. nih.govscite.ai

In rats, the intestinal absorption of valacyclovir is concentration-dependent and saturable. nih.gov The transport is influenced by the presence of other peptides and organic anions and cations, suggesting the involvement of multiple transporter systems. nih.gov The permeability of valacyclovir is significantly higher in the small intestine compared to the colon, indicating that the small intestine is the primary site of absorption. nih.gov The oral bioavailability of valacyclovir appears to be influenced by the preabsorptive conversion to the less permeable acyclovir, the involvement of multiple intestinal transporters, and its low permeability in the colon. nih.gov The deuterated "d4" component of this compound suggests that it is a heavy-isotope-labeled version of the compound, often used in metabolic studies to trace the fate of the molecule without altering its fundamental chemical properties.

ParameterFindingSource
pH Stability Most stable at pH ≤ 4; hydrolysis increases at neutral/alkaline pH. pharmacylibrary.com
Intestinal Fluid Stability Faster degradation than in buffer of same pH. nih.govresearchgate.net
Gastric Fluid Stability Minimal hydrolysis in acidic stomach environment. researchgate.net
Effect of D-Amino Acid Increases metabolic stability by reducing susceptibility to stereospecific enzymes. nih.gov

Assessment of Oral Bioavailability and Absorption Kinetics

Valacyclovir was designed as a prodrug to improve the oral bioavailability of its active metabolite, acyclovir, which is poorly absorbed when administered orally. ijdvl.com Preclinical studies in animal models, such as mice and rats, are crucial for determining the extent and rate of absorption of valacyclovir and its conversion to acyclovir.

In these studies, the oral bioavailability of acyclovir from valacyclovir administration is a key parameter. It is calculated by comparing the area under the plasma concentration-time curve (AUC) of acyclovir following oral administration of valacyclovir to the AUC of acyclovir after intravenous administration. nih.gov Studies in wild-type mice have shown that the bioavailability of acyclovir from orally administered valacyclovir is significantly higher than that of oral acyclovir, demonstrating the success of the prodrug strategy. nih.govumich.edu For instance, one study reported the bioavailability of acyclovir after oral valacyclovir administration in wild-type mice to be 77.5%. nih.govumich.edu

The absorption kinetics are characterized by parameters such as the maximum plasma concentration (Cmax) and the time to reach maximum plasma concentration (Tmax). Following oral administration of valacyclovir, it is rapidly absorbed from the gastrointestinal tract and quickly converted to acyclovir. oup.com The absorption of valacyclovir is mediated by peptide transporters, such as PepT1, which are expressed in the intestine. umich.edu Preclinical studies in mice have demonstrated the importance of these transporters in the absorption process. nih.govumich.edu

The following table illustrates typical pharmacokinetic parameters that would be determined in a preclinical study of valacyclovir in mice.

ParameterValue (Mean ± SD)Unit
Acyclovir from oral Valacyclovir
Cmax15.4 ± 5.7µg/mL
Tmax0.5 ± 0.2h
AUC(0-inf)4106 ± 1519µMmin
Bioavailability (F)77.5%
Acyclovir from IV Acyclovir
AUC(0-inf)5300 ± 1200µMmin
Illustrative data based on findings in preclinical models.

Tissue Distribution and Accumulation Profiles

Understanding the distribution of a drug and its active metabolites into various tissues is a critical aspect of preclinical evaluation. For valacyclovir, it is the distribution of the active moiety, acyclovir, that is of primary interest, as this is the compound that will exert the antiviral effect at the site of infection.

Preclinical studies to determine tissue distribution typically involve administering the drug to animal models and then measuring the concentration of the drug and its metabolites in various tissues (e.g., liver, kidney, brain, and target tissues for viral infection) at different time points. These studies reveal where the drug distributes in the body and whether it accumulates in specific organs, which can be indicative of both efficacy and potential toxicity.

Following administration of valacyclovir, acyclovir is widely distributed throughout the body, including into bodily fluids such as cerebrospinal fluid and vaginal secretions. ijdvl.com The kidneys are a major site of accumulation and excretion for acyclovir. ijdvl.com Preclinical toxicology studies have shown that high concentrations of acyclovir in the kidneys can lead to crystallization and nephrotoxicity, highlighting the importance of understanding tissue-specific accumulation. nih.gov

The table below provides an example of what a tissue distribution profile for acyclovir might look like in a preclinical model following the administration of valacyclovir.

TissueAcyclovir Concentration (µg/g) at 2h post-dose
Plasma10.5
Liver15.2
Kidney85.7
Brain2.1
Spleen8.9
Illustrative data representing potential findings in a preclinical study.

Deuterium (B1214612) Tracing for Metabolic Pathway Elucidation

Deuterium-labeled compounds are invaluable tools for elucidating metabolic pathways. In a process known as deuterium metabolic imaging (DMI) or through analysis of biological samples by mass spectrometry, researchers can trace the fate of a deuterated drug molecule as it is metabolized in the body. nih.govresearchgate.netmdpi.com

By administering a deuterated version of valacyclovir, researchers can track the appearance of deuterated acyclovir and its subsequent metabolites. This allows for the unambiguous identification of metabolites derived from the administered drug, distinguishing them from endogenous compounds with similar masses. The deuterium label acts as a stable isotopic signature that can be readily detected. nih.gov

This technique is particularly useful for:

Confirming the conversion of the prodrug to the active drug.

Identifying novel metabolites.

Quantifying the flux through different metabolic pathways.

Investigating potential metabolic switching due to genetic factors or drug-drug interactions. nih.gov

For valacyclovir, deuterium tracing would confirm its rapid and near-complete conversion to acyclovir and L-valine by esterases in the intestine and liver. oup.com It would also allow for the precise tracking of the further metabolism of acyclovir.

Metabolite Profiling and Identification in Pre-clinical Biological Matrices.oup.comakjournals.com

Metabolite profiling is the comprehensive identification and quantification of all metabolites of a drug in biological samples such as plasma, urine, and feces. This is a critical step in drug development as metabolites can be active, inactive, or toxic.

For valacyclovir, the primary metabolic step is its conversion to acyclovir. Acyclovir itself is then further metabolized to a lesser extent. Known metabolites of acyclovir include 9-carboxymethoxymethylguanine (B1436564) (CMMG) and 8-hydroxy-9-[(2-hydroxyethoxy)methyl]guanine. nih.gov Preclinical studies aim to identify and quantify these and any other potential metabolites in various biological matrices.

The results of these studies provide a complete picture of the drug's disposition in the body. In studies with radiolabeled valacyclovir, the vast majority of the recovered radioactivity in urine corresponds to acyclovir and its known metabolites, with only a very small fraction being unchanged valacyclovir. nih.gov

LC-MS/MS Based Approaches for Unknown Metabolite Detection.nih.govnih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique used for the detection and identification of unknown metabolites. nih.govnih.gov In these studies, biological samples from animals treated with the drug are analyzed. The LC separates the various components of the sample, and the MS/MS detects and fragments the ions.

By comparing the metabolic profiles of treated animals with those of control animals, researchers can identify potential metabolites. High-resolution mass spectrometry can provide the exact mass of a potential metabolite, allowing for the determination of its elemental composition. Further fragmentation of the metabolite ion (MS/MS) provides structural information that can be used to elucidate its chemical structure.

The use of deuterated standards, such as this compound or Valacyclovir-d4, is crucial in these studies. The isotopic signature of the deuterated compound allows for the easy identification of drug-related material in the complex biological matrix.

Isotope Dilution Mass Spectrometry for Quantitative Metabolite Analysis

Isotope dilution mass spectrometry is the gold standard for the quantitative analysis of drugs and their metabolites in biological samples. This technique relies on the use of a stable isotope-labeled internal standard, such as this compound or, more commonly, Valacyclovir-d4 and Acyclovir-d4 (B602433). akjournals.comnih.gov

A known amount of the deuterated internal standard is added to the biological sample before processing. The internal standard is chemically identical to the analyte of interest but has a different mass due to the presence of deuterium atoms. Because the internal standard and the analyte behave identically during sample extraction, chromatography, and ionization, any sample loss or variation in instrument response will affect both equally. clearsynth.comkcasbio.comaptochem.com

By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, a highly accurate and precise quantification can be achieved. nih.gov This method corrects for matrix effects, which are a common source of error in bioanalytical methods. kcasbio.com The use of a deuterated internal standard is therefore essential for obtaining reliable pharmacokinetic data and for the accurate quantification of metabolites. clearsynth.comaptochem.com

The table below shows an example of the precursor and product ions that would be monitored in an LC-MS/MS method for the quantification of valacyclovir and acyclovir using their deuterated internal standards. nih.gov

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Valacyclovir325.2152.1
Acyclovir226.2152.1
Valacyclovir-d4 (IS)329.2152.1
Acyclovir-d4 (IS)230.2152.1
Data from a published LC-MS/MS method. nih.gov

Cellular and Molecular Pharmacology of N Carboxybenzyl D Valacyclovir D4 Analogues

Investigation of Cellular Uptake and Intracellular Processing Mechanisms.

The journey of N-Carboxybenzyl D-Valacyclovir-d4 analogues from the extracellular space to their site of action within an infected cell is a multi-step process involving specific transport mechanisms and subsequent intracellular localization.

The initial and critical step in the cellular uptake of valacyclovir (B1662844), and by extension its analogues, is mediated by peptide transporters. nih.govnih.gov Specifically, the human intestinal peptide transporter 1 (hPepT1) plays a major role in the absorption of valacyclovir. nih.govnih.gov This transporter recognizes the L-valine ester of valacyclovir, facilitating its entry into intestinal epithelial cells. nih.gov Studies have shown that the uptake of valacyclovir is a saturable process, characteristic of carrier-mediated transport. nih.gov The affinity of valacyclovir for hPepT1 has been quantified with a Michaelis-Menten constant (Km) of approximately 5.94 to 10.2 mM. nih.govnih.gov It is hypothesized that this compound, retaining the valine ester structure, would similarly be a substrate for peptide transporters, although the N-carboxybenzyl modification could potentially influence its binding affinity.

The transport of valacyclovir is not limited to hPepT1 and can be influenced by other transporters as well. researchgate.net However, the primary route of intestinal absorption for valacyclovir has been demonstrated to be via PepT1, accounting for a significant portion of its uptake. nih.gov

Once inside the cell, valacyclovir analogues undergo rapid and extensive first-pass metabolism. nih.gov The L-valine ester is cleaved by cellular esterases, likely the enzyme valacyclovir hydrolase, to release the active drug, acyclovir (B1169), and the amino acid L-valine. drugbank.com This conversion is a key step in the activation of the prodrug.

The active moiety, acyclovir, then localizes within the cytoplasm of the infected cell. A crucial aspect of its pharmacology is its selective retention in virus-infected cells. nih.gov This is due to the subsequent phosphorylation steps that are preferentially catalyzed by viral enzymes. patsnap.comnih.gov The resulting phosphorylated forms of acyclovir are charged molecules that are less likely to diffuse back across the cell membrane, leading to their accumulation within infected cells. nih.gov Studies have shown that the concentration of acyclovir triphosphate can be 40 to 100 times greater in herpes simplex virus (HSV)-infected cells compared to uninfected cells. nih.gov This selective trapping is a cornerstone of the drug's favorable safety profile. patsnap.com

Enzymatic Phosphorylation and Activation Pathways of Released Active Moiety.drugbank.comnih.gov

The conversion of acyclovir to its active triphosphate form is a critical cascade of enzymatic reactions that underpins its antiviral efficacy. patsnap.comyoutube.com

The selectivity of acyclovir is primarily due to the initial phosphorylation step, which is catalyzed by a virus-encoded thymidine (B127349) kinase (TK). patsnap.comnih.gov This viral enzyme is significantly more efficient at phosphorylating acyclovir to acyclovir monophosphate (ACV-MP) than the host cell's thymidine kinase. youtube.comnih.gov This initial step acts as a crucial activation gateway, ensuring that the drug is primarily activated in infected cells. patsnap.commdpi.com

Following the initial phosphorylation by viral TK, cellular kinases take over to complete the activation process. patsnap.comnih.gov Cellular guanylate kinase converts acyclovir monophosphate to acyclovir diphosphate (B83284) (ACV-DP). mdpi.com Subsequently, other cellular enzymes, including phosphoglycerate kinase, pyruvate (B1213749) kinase, and nucleoside diphosphate kinase, catalyze the final phosphorylation step to form the active acyclovir triphosphate (ACV-TP). mdpi.comnih.gov While acyclovir diphosphate is a substrate for these cellular kinases, its conversion is generally less efficient compared to natural nucleoside diphosphates. nih.gov

Table 1: Comparative Kinase Specificity for Acyclovir Phosphorylation

EnzymeSourceSubstrateProductRelative Efficiency
Thymidine KinaseViral (e.g., HSV)AcyclovirAcyclovir MonophosphateHigh
Thymidine KinaseCellularAcyclovirAcyclovir MonophosphateVery Low
Guanylate KinaseCellularAcyclovir MonophosphateAcyclovir DiphosphateModerate
Various KinasesCellularAcyclovir DiphosphateAcyclovir TriphosphateModerate

The formation of acyclovir triphosphate (ACV-TP) is the final step in the activation pathway. patsnap.com Once formed, ACV-TP is a stable molecule that can persist in infected cells for many hours, even after the parent drug has been removed from the extracellular environment. nih.gov This prolonged intracellular presence of the active form contributes significantly to the drug's antiviral effect.

The stability of acyclovir and its analogues can be influenced by their chemical structure. For instance, certain modifications to the acyclovir molecule can affect its stability at different pH levels. nih.gov The deuteration in this compound is a modification often used to alter the metabolic stability of a compound, potentially leading to a longer half-life of the prodrug before its conversion to acyclovir.

Interaction with Viral and Cellular DNA Polymerases: A Mechanistic Perspective.drugbank.comnih.govnih.govnih.gov

The ultimate mechanism of action of this compound analogues, through the action of acyclovir triphosphate, is the targeted disruption of viral DNA replication. patsnap.comyoutube.com

Acyclovir triphosphate acts as a competitive inhibitor of the viral DNA polymerase. nih.govnih.gov It competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for binding to the active site of the viral enzyme. patsnap.comnih.gov The affinity of acyclovir triphosphate for viral DNA polymerase is significantly higher than its affinity for cellular DNA polymerases, contributing to its selective toxicity. patsnap.comnih.gov

Upon binding, acyclovir triphosphate is incorporated into the growing viral DNA chain. patsnap.comnih.gov Because acyclovir lacks the 3'-hydroxyl group found in natural nucleosides, its incorporation results in obligate chain termination. patsnap.compnas.org The absence of this group prevents the formation of the next phosphodiester bond, effectively halting DNA elongation and viral replication. patsnap.com

Furthermore, the viral DNA polymerase forms a stable, dead-end complex with the acyclovir-terminated DNA template, leading to the irreversible inactivation of the enzyme. nih.govpnas.org This multi-faceted mechanism of action, combining competitive inhibition, chain termination, and enzyme inactivation, makes acyclovir a highly potent antiviral agent.

Table 2: Kinetic Parameters of Acyclovir Triphosphate (ACV-TP) Inhibition

EnzymeSubstrateKi (μM)Mechanism of Inhibition
HSV-1 DNA PolymerasedGTP0.03Competitive
Human DNA Polymerase αdGTP0.15Competitive
EBV DNA PolymerasedGTP9.8Competitive
Human DNA Polymerase βdGTP11.9Competitive

Data adapted from studies on acyclovir triphosphate. nih.gov

Inhibition Kinetics and Binding Affinity to Viral Polymerases

The antiviral efficacy of Acyclovir is contingent upon its selective phosphorylation and subsequent interaction with viral DNA polymerases. The process begins with the preferential phosphorylation of Acyclovir into Acyclovir monophosphate by a virus-encoded thymidine kinase. patsnap.comnih.gov Host cell kinases then further phosphorylate the monophosphate form into the active Acyclovir triphosphate (ACV-TP). patsnap.comyoutube.com

ACV-TP functions as a competitive inhibitor of viral DNA polymerase, acting as an analogue for the natural substrate, deoxyguanosine triphosphate (dGTP). patsnap.comnih.govmedchemexpress.com The remarkable selectivity of the compound stems from the significantly higher binding affinity of ACV-TP for viral DNA polymerase compared to host cellular DNA polymerases. nih.govyoutube.com For instance, the affinity of ACV-TP for Epstein-Barr virus (EBV) polymerase is approximately 100 times greater than its affinity for human cellular α-polymerase. nih.gov Similarly, its inhibitory activity against Herpes Simplex Virus type 1 (HSV-1) DNA polymerase is substantially more potent than against cellular polymerases α and β. nih.gov

The inhibition kinetics reveal that ACV-TP competitively inhibits dGTP binding. nih.gov Upon incorporation of Acyclovir monophosphate into the DNA strand, the viral polymerase forms an extremely stable, "dead-end" ternary complex with the DNA and the next required dNTP, which effectively inactivates the enzyme. nih.govnih.gov

Below is a table detailing the inhibition constants (Ki) of Acyclovir triphosphate for various viral and cellular DNA polymerases.

EnzymeOrganism/TypeKi (µM)Competitive with
HSV-1 DNA Polymerase Herpes Simplex Virus 10.03dGTP
DNA Polymerase α Human (Cellular)0.15dGTP
EBV DNA Polymerase Epstein-Barr Virus9.8dGTP
DNA Polymerase β Human (Cellular)11.9dGTP
Data sourced from study nih.gov.

Evaluation of Chain Termination Effects on DNA Synthesis

A primary mechanism of Acyclovir's antiviral action is the termination of viral DNA chain synthesis. youtube.comnih.gov This occurs following the incorporation of Acyclovir monophosphate from the triphosphate substrate into the growing viral DNA strand by the viral DNA polymerase. patsnap.comyoutube.com

Acyclovir is a guanine (B1146940) nucleoside analogue that crucially lacks the 3'-hydroxyl group found in natural deoxyguanosine. patsnap.comyoutube.com This structural feature makes the formation of a phosphodiester bond with the next incoming deoxynucleotide triphosphate impossible. Consequently, the elongation of the DNA polymer is prematurely halted. patsnap.com

Once incorporated, the viral DNA polymerase binds tightly to the Acyclovir-terminated DNA template, leading to the irreversible inactivation of the polymerase. nih.gov Studies have shown that the polymerase's associated 3'–5' exonuclease activity, which serves as a proofreading mechanism, is very poor at excising the incorporated Acyclovir from the DNA strand, thus ensuring the finality of the chain termination. nih.gov This mechanism is a key contributor to the potent inhibition of viral replication. youtube.com

Computational and in Silico Modeling of N Carboxybenzyl D Valacyclovir D4

Molecular Docking and Dynamics Simulations with Target Enzymes and Receptors

Molecular docking and dynamics simulations are powerful computational tools used to predict the binding orientation and affinity of a ligand to a protein target. For N-Carboxybenzyl D-Valacyclovir-d4, a prodrug of acyclovir (B1169), key targets include viral thymidine (B127349) kinase and human enzymes responsible for its activation, such as biphenyl (B1667301) hydrolase-like protein (BPHL), also known as valacyclovirase. nih.gov

Ligand-Protein Interaction Analysis to Elucidate Binding Modes

Molecular docking studies on the parent compound, valacyclovir (B1662844), have provided a framework for understanding its interaction with target enzymes. Valacyclovir is known to be a substrate for BPHL, which hydrolyzes the L-valine ester to release acyclovir. nih.gov A homology model of BPHL suggests a catalytic triad (B1167595) (S122, H255, and D227) is crucial for this activity. nih.gov The model also indicates a hydrophobic acyl-binding pocket formed by residues such as I158, G161, I162, and L229, which accommodates the valine side chain. nih.gov

For this compound, the presence of the bulky N-carboxybenzyl group on the valine residue would significantly alter the binding mode within the BPHL active site. It is hypothesized that this group could introduce new interactions, potentially steric hindrance or additional hydrogen bonding and pi-stacking interactions, which could either enhance or impede the hydrolytic activation to acyclovir. Docking simulations would be essential to predict the precise orientation of this compound within the BPHL active site and to estimate the binding affinity.

Furthermore, molecular docking of valacyclovir against viral proteins, such as those from Herpes simplex virus (HSV) and Varicella-zoster virus (VZV), has been performed to understand its antiviral activity. nih.gov Similar studies for this compound would be necessary to ascertain if the modification affects its interaction with viral targets, although it is primarily the active metabolite, acyclovir, that inhibits the viral DNA polymerase. drugbank.com

A hypothetical docking study of this compound with its activating enzyme could yield data such as the following:

Parameter Predicted Value Significance
Binding Affinity (kcal/mol)-8.5Indicates a strong, spontaneous binding interaction.
Key Interacting ResiduesS122, H255, D227, Y125, F159Highlights the catalytic triad and other residues involved in stabilizing the ligand.
Hydrogen Bonds4Quantifies a major type of stabilizing interaction.
Pi-Stacking Interactions2Indicates favorable interactions with aromatic residues.

Conformational Analysis and Stability Studies of the Compound

Molecular dynamics (MD) simulations can provide insights into the conformational flexibility and stability of this compound both in solution and when bound to a target protein. MD simulations on valacyclovir have shown that it can induce conformational changes in its binding partners, such as the cytosolic PSD-95 interactor (cypin), a guanine (B1146940) deaminase. nih.gov

For this compound, MD simulations would be critical to assess the stability of the predicted binding poses from docking studies. These simulations can reveal whether the initial docked conformation is maintained over time or if the ligand undergoes significant conformational changes that could affect its activity. The deuteration (d4) in the ethylene (B1197577) glycol linker is not expected to significantly alter the conformational dynamics in a standard force field, but the N-carboxybenzyl group introduces several rotatable bonds, increasing the molecule's flexibility. Understanding the preferred conformations of this group is crucial for predicting its interactions.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies are computational methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively.

Predictive Modeling for Biological Activity and Physicochemical Behavior

While specific QSAR models for this compound are not publicly available, the principles of QSAR have been extensively applied to anti-herpetic agents and other nucleoside analogs. nih.govnih.gov For instance, QSAR studies on oxadiazolo[3,4-d]pyrimidine nucleoside derivatives indicated that compounds with high anti-VSV activity should have low lipophilicity (logP(o/w)) and a large aqueous solubility (logS) value. nih.gov

To develop a QSAR model for a series of valacyclovir derivatives including this compound, a set of structurally related compounds with experimentally determined biological activities (e.g., IC50 values against a target enzyme or virus) would be required. Molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These descriptors can be categorized as constitutional, topological, geometric, and quantum-chemical.

A hypothetical QSAR model for anti-herpetic activity might take the form of a linear equation:

log(1/IC50) = 0.5 * AlogP - 0.2 * TPSA + 0.8 * Num_H_Donors + constant

In this hypothetical model, AlogP represents the lipophilicity, TPSA is the topological polar surface area, and Num_H_Donors is the number of hydrogen bond donors. Such a model could then be used to predict the activity of new, unsynthesized derivatives.

In Silico Prediction of Biotransformation Pathways and Metabolite Generation

The primary metabolic pathway of valacyclovir is its rapid conversion to acyclovir and L-valine by valacyclovirase in the intestine and liver. drugbank.com Acyclovir itself is further metabolized to a lesser extent to inactive metabolites like 9-carboxymethoxymethylguanine (B1436564) (CMMG) and 8-hydroxy-acyclovir. drugbank.comnih.gov

For this compound, in silico metabolite prediction tools can be employed to hypothesize its metabolic fate. These tools use databases of known metabolic reactions and algorithms to predict potential sites of metabolism on a given molecule. The primary predicted biotransformation would still be the hydrolysis of the ester bond to release acyclovir-d4 (B602433) and N-carboxybenzyl-D-valine.

Further metabolism of the N-carboxybenzyl-D-valine moiety would also be predicted. This could involve hydroxylation of the aromatic ring, cleavage of the carbamate (B1207046) linkage, and further metabolism of the resulting components. The deuteration on the acyclovir portion is unlikely to alter its known metabolic pathways significantly, but it can be useful as a tracer in metabolic studies.

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Pharmacophore Modeling

ADME properties determine the pharmacokinetic profile of a drug. In silico models are widely used to predict these properties early in the drug discovery process. nih.govresearchgate.net

Valacyclovir was designed as a prodrug to improve the poor oral bioavailability of acyclovir, which is a substrate for the human peptide transporter 1 (hPEPT1). nih.gov A pharmacophore model for valacyclovir binding to peptide transporters has been proposed, highlighting the importance of the amino terminus and the carbonyl group for recognition. researchgate.net

The addition of the N-carboxybenzyl group to valacyclovir would likely alter its ADME properties. The increased lipophilicity and size may affect its solubility and permeability. While it may still be a substrate for hPEPT1, its affinity could be different. In silico ADME prediction tools can provide estimates for various properties.

Below is a hypothetical, interactive table of predicted ADME properties for this compound compared to its parent compound, valacyclovir.

Property Valacyclovir This compound (Predicted) Interpretation
Molecular Weight324.34 g/mol ebi.ac.uk~492.5 g/mol Increased molecular weight may impact diffusion.
logP (Lipophilicity)-0.06 ebi.ac.ukHigherThe N-carboxybenzyl group increases lipophilicity, potentially affecting solubility and membrane permeability.
Aqueous SolubilityHighModerate to LowIncreased lipophilicity may decrease aqueous solubility.
hPEPT1 SubstrateYes nih.govLikely, but affinity may be alteredThe core amino acid structure is retained, but the bulky substituent could influence transporter binding.
Blood-Brain Barrier PermeationLowLow to ModerateIncreased lipophilicity might slightly increase BBB penetration, but the overall polar nature and size may keep it low.

Pharmacophore modeling for this compound would involve identifying the key chemical features responsible for its interaction with biological targets. This model would include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, providing a 3D map of the essential interaction points. This pharmacophore could then be used to screen virtual compound libraries for other molecules with similar interaction profiles.

Advanced Research Applications of N Carboxybenzyl D Valacyclovir D4 As a Scientific Tool

Utilization as an Internal Standard in Quantitative Bioanalytical Assays for Analogues

In the field of pharmacokinetics, accurately quantifying drug concentrations in biological matrices is paramount. N-Carboxybenzyl D-Valacyclovir-d4 serves as an ideal internal standard (IS) for quantitative bioanalytical assays of Valacyclovir (B1662844), its analogues, and related prodrugs. researchgate.net An internal standard is a compound with similar physicochemical properties to the analyte, added in a known quantity to samples, calibrators, and quality controls. nih.gov Its purpose is to correct for the variability in sample processing and analysis, such as during extraction or injection into the analytical instrument. nih.gov

The use of a stable isotope-labeled internal standard, such as one containing deuterium (B1214612) (d4), is the gold standard in mass spectrometry-based bioanalysis. researchgate.netnih.gov Because this compound is chemically almost identical to its non-labeled counterpart, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer. nih.gov However, due to its higher mass (from the four deuterium atoms), it can be distinguished from the analyte by the detector. researchgate.netakjournals.com This allows for highly accurate and precise quantification, as any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique renowned for its sensitivity and selectivity, making it the method of choice for quantifying drugs in complex biological fluids like plasma. akjournals.commdpi.com The development of a robust LC-MS/MS method using this compound as an internal standard involves several critical steps.

First, the chromatographic conditions are optimized to achieve a good peak shape and separation from endogenous plasma components. akjournals.com This typically involves selecting a suitable reversed-phase column, such as a C18 column, and a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) formate). researchgate.netnih.gov

Next, the mass spectrometer parameters are tuned for maximum sensitivity. For this compound and its corresponding analyte, this involves operating in multiple reaction monitoring (MRM) mode. In MRM, a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. This highly specific transition minimizes interference from other molecules in the sample. researchgate.netakjournals.com For instance, in the analysis of Valacyclovir, a precursor-to-product ion transition of m/z 325.2 → 152.0 is often monitored, while its deuterated standard (Valacyclovir-d8) uses m/z 333.3 → 152.0. researchgate.netakjournals.com A similar principle applies to this compound.

Method validation is performed according to international guidelines to ensure reliability. mdpi.com Key validation parameters include linearity, accuracy, precision, selectivity, and stability. nih.govakjournals.com The use of a deuterated internal standard like this compound is instrumental in meeting the stringent requirements for accuracy and precision. researchgate.net

ParameterTypical Finding for Valacyclovir AnaloguesReference
Linearity Range 0.5–700.0 ng/mL researchgate.netakjournals.com
Accuracy 94.7% to 97.9% akjournals.com
Precision (CV%) Within-run: 0.7% to 3.5%; Between-run: 3.1% to 4.7% akjournals.com
Recovery Analyte: 99.17%; Internal Standard: 110.84% akjournals.com
Lower Limit of Quantification (LLOQ) 2 nM nih.gov

This interactive table summarizes typical validation results for LC-MS/MS methods used to quantify Valacyclovir and its analogues using a deuterated internal standard.

Application in Mechanistic Probe Studies for Enzyme Characterization and Pathway Elucidation

This compound is also a valuable tool for investigating the metabolic pathways of valine ester prodrugs. Valacyclovir itself is a prodrug of Acyclovir (B1169), designed to increase bioavailability. nih.gov It is converted to Acyclovir and the amino acid L-valine by a specific human enzyme. researchgate.net This activating enzyme has been identified as Biphenyl (B1667301) hydrolase-like protein (BPHL), also called valacyclovirase (VACVase). nih.govresearchgate.net

Understanding the structure, function, and specificity of BPHL is crucial for designing other, more effective amino acid ester prodrugs. nih.govacs.org This is where a mechanistic probe like this compound becomes essential. Researchers can use this isotopically labeled compound in in-vitro experiments with purified enzymes or cellular systems to trace its metabolic fate. researchgate.net

By using LC-MS/MS to track the appearance of the deuterated metabolite (Acyclovir-d4), researchers can precisely measure the rate of enzymatic hydrolysis. This allows for the determination of key kinetic parameters. Furthermore, because the deuterium label does not significantly alter the chemical properties of the molecule, it can be used in docking studies with homology models of the BPHL enzyme to probe the structural basis of substrate binding and specificity. nih.gov Such models suggest that the enzyme has a hydrophobic acyl-binding site and a relatively unconstrained nucleoside-binding site, which explains its broad specificity for various nucleoside analogues. nih.govresearchgate.net

Research into Novel Delivery Systems for Enhanced Pre-clinical Compound Exposure

A significant area of pharmaceutical research focuses on developing novel drug delivery systems to improve the therapeutic profile of drugs. dntb.gov.uanih.gov These systems aim to enhance solubility, improve bioavailability, control the release rate, and target the drug to specific sites of action. researchgate.netnih.gov In the preclinical phase, a tool compound like this compound can be instrumental in the development and evaluation of such delivery systems for its parent drug class. frontiersin.org By encapsulating the labeled compound, researchers can accurately track the performance of the delivery system itself, assessing its release kinetics and biodistribution in research models without interference from endogenous compounds.

Encapsulating antiviral compounds like Valacyclovir analogues into micro- or nanoparticles is a promising strategy to overcome biopharmaceutical limitations. researchgate.netnih.gov Various biodegradable polymers are used for this purpose, including polycaprolactone (B3415563) (PCL), ethyl cellulose (B213188), and chitosan. researchgate.netresearchgate.netmdpi.com The goal is to create particles that can protect the drug from degradation and release it in a sustained manner, which can increase its concentration at the target site over time. mdpi.com

Research in this area involves formulating the particles and characterizing their physical properties, such as size, surface morphology, and encapsulation efficiency. researchgate.netnih.gov For example, Valacyclovir has been encapsulated in PCL nanoparticles using a double emulsion technique, resulting in particles with sizes ranging from 150 to 230 nm and an encapsulation efficiency of 50-66%. researchgate.netnih.gov In another study, Valacyclovir was loaded into chitosan-shelled nanodroplets, achieving a high encapsulation efficiency of approximately 91% and demonstrating prolonged, sustained release. mdpi.com Using a labeled compound like this compound in these formulations would allow for precise quantification of release profiles and stability studies in preclinical research models.

Delivery SystemPolymer(s)Particle SizeEncapsulation Efficiency (%)Key FindingReference
Nanoparticles Polycaprolactone (PCL)154.9 - 232.8 nm50 - 66%Exhibited a 1.2-1.3 fold increase in antiviral efficacy compared to the free drug. researchgate.netnih.gov
Microcapsules Ethyl Cellulose-80 - 90%Showed sustained drug release. researchgate.net
Nanodroplets Chitosan / SBEβCD~400 nm~91%Enhanced stability, mucoadhesion, and antiviral activity. mdpi.comnih.gov
Microparticles HPMC / Eudragit® RS10011.5 - 15.3 µm82 - 97%Provided sustained release of Acyclovir and increased solubility of Curcumin. nih.gov

This interactive table summarizes findings from studies on micro/nanoparticle encapsulation of Valacyclovir and Acyclovir.

Beyond controlled release, a major goal of advanced drug delivery is to target drugs to specific cells or tissues, thereby increasing efficacy and reducing systemic exposure. nih.gov Nanoparticles can be engineered for targeted delivery by modifying their surface with ligands that bind to receptors overexpressed on target cells. nih.gov Another strategy involves using materials with inherent targeting properties, such as mucoadhesive polymers for delivery to mucosal surfaces. nih.govmdpi.com

Chitosan, a natural polymer, has been used to create nanodroplets for Valacyclovir delivery. mdpi.com These nanodroplets exhibit mucoadhesive properties, which can increase their residence time at the site of infection (e.g., vaginal mucosa), leading to improved drug absorption and greater therapeutic effect. mdpi.comnih.gov In preclinical studies designed to validate such targeted systems, this compound would be an exemplary research tool. By tracking the location and concentration of the deuterated label within a research model, scientists can unequivocally determine whether the delivery system successfully reached and was retained at the intended tissue, providing crucial data for the development of targeted antiviral therapies. frontiersin.org

Future Research Directions and Unanswered Questions

Elucidation of Specific Deuterium (B1214612) Isotope Effects on Metabolism and Kinetics

Future research should aim to quantify these deuterium isotope effects. Key areas of investigation include:

Comparative Metabolic Profiling: Conducting detailed in vitro and in vivo studies to compare the metabolic pathways of N-Carboxybenzyl D-Valacyclovir-d4 with its non-deuterated version.

Enzyme Kinetics: Performing assays with isolated enzymes to determine the precise impact of deuteration on the rates of enzymatic reactions.

Pharmacokinetic Studies: Carrying out comparative pharmacokinetic studies in animal models to understand how in vitro metabolic changes translate to in vivo differences in absorption, distribution, metabolism, and excretion (ADME). nih.gov

Table 1: Potential Research Questions for Deuterium Isotope Effects

Research Question Proposed Experimental Approach Expected Outcome
What is the magnitude of the kinetic isotope effect on the ester hydrolysis of this compound? Incubation with purified human carboxylesterases followed by LC-MS/MS quantification of the parent drug and its metabolite. Determination of Vmax and Km values to quantify the difference in reaction rates between the d4 and d0 analogues.
Does deuteration alter the primary sites of metabolism on the valacyclovir (B1662844) moiety? High-resolution mass spectrometry-based metabolite identification studies in human liver microsomes. Mapping of metabolic hotspots and identification of any shifts in metabolic pathways due to deuteration.

Exploration of this compound in Advanced in vitro Disease Models

Advanced in vitro models like organoids and 3D cell cultures more accurately mimic human physiology and disease than traditional 2D cultures. mdpi.com These models provide a robust platform for investigating the disposition of compounds such as this compound in a more biologically relevant setting. mdpi.com

Future research in this domain could involve:

Intestinal and Liver Organoid Models: Using these models to study the absorption, metabolism, and transport of this compound in a system that replicates the complex cellular structure and function of these organs. mdpi.com

Viral Infection Models: Employing 3D cell culture models of viral infections to see if the altered metabolism of the deuterated compound affects its conversion to the active antiviral agent, acyclovir (B1169), and its resulting effectiveness.

Development of Innovative Analytical Techniques for Ultra-Trace Level Detection in Research

The use of this compound as an internal standard in bioanalytical methods requires its precise and sensitive detection. As research moves toward analyzing smaller sample volumes, the need for analytical methods with ultra-trace level detection capabilities grows.

Future research should concentrate on developing and validating new analytical techniques, such as:

Advanced Mass Spectrometry Techniques: Investigating the use of high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) to improve selectivity and sensitivity.

Microfluidic-Based Sample Preparation: Integrating microfluidic devices for automated and efficient sample clean-up and pre-concentration.

Novel Chromatographic Methods: Exploring the application of micro- and nano-liquid chromatography (LC) to enhance separation efficiency and sensitivity. Previous studies have utilized HPLC with UV detection for the quantification of valacyclovir in various samples. researchgate.net

Design and Synthesis of Further Deuterated and Chemically Modified Analogues for Comparative Mechanistic Investigations

The knowledge acquired from studying this compound can inform the rational design and synthesis of a wider array of analogues for more detailed mechanistic studies. nih.gov

Future directions in this area include:

Site-Specific Deuteration: Synthesizing analogues with deuterium atoms at different positions to identify the specific metabolic pathways affected by deuteration.

Alternative Protecting Groups: Replacing the N-carboxybenzyl group with other protecting groups to see how this change affects stability and enzymatic cleavage.

Computational Modeling: Using molecular modeling to predict the metabolic stability and enzyme binding of new analogues, guiding synthetic efforts.

By pursuing these research avenues, the scientific community can utilize this compound to deepen the understanding of drug metabolism, bioanalysis, and the relationship between chemical structure and biological activity.

Q & A

Q. How can researchers model the pharmacokinetic-pharmacodynamic (PK-PD) relationship of this compound?

  • Methodological Answer : Use nonlinear mixed-effects modeling (NONMEM) to correlate plasma concentrations with antiviral activity metrics (e.g., IC₅₀). Incorporate covariates like deuterium content and protein binding. Validate models with bootstrapping or visual predictive checks. Reference for formatting dose-response curves and reporting confidence intervals.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.